molecular formula C16H11BrF3NO2 B10958165 (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one

Cat. No.: B10958165
M. Wt: 386.16 g/mol
InChI Key: JLGYBGCSEIRMAU-VOTSOKGWSA-N
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Description

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:

    Formation of the enone structure: This can be achieved through aldol condensation or Claisen-Schmidt condensation reactions.

    Introduction of the amino group: This step involves the reaction of the enone with an appropriate amine, such as 4-bromo-2-fluoroaniline.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one
  • (2E)-3-[(4-bromo-2-chlorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the difluoromethoxy group, can impart unique properties compared to similar compounds.

Properties

Molecular Formula

C16H11BrF3NO2

Molecular Weight

386.16 g/mol

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C16H11BrF3NO2/c17-11-4-5-14(13(18)9-11)21-7-6-15(22)10-2-1-3-12(8-10)23-16(19)20/h1-9,16,21H/b7-6+

InChI Key

JLGYBGCSEIRMAU-VOTSOKGWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)/C=C/NC2=C(C=C(C=C2)Br)F

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)C=CNC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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